1H-Indene, 6-fluoro-2-(1-methylethenyl)-
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Overview
Description
1H-Indene, 6-fluoro-2-(1-methylethenyl)- is a fluorinated derivative of indene, a bicyclic hydrocarbon
Preparation Methods
The synthesis of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Indene, 6-fluoro-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.
Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
1H-Indene, 6-fluoro-2-(1-methylethenyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of new C60 derivatives, such as indene-C60 bisadducts.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- involves its interaction with molecular targets and pathways. For instance, the cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . This process is crucial for its reactivity and the formation of various products.
Comparison with Similar Compounds
1H-Indene, 6-fluoro-2-(1-methylethenyl)- can be compared with other similar compounds such as:
1,4-Methano-1H-indene, octahydro-1,7a-dimethyl-4-(1-methylethenyl)-: This compound has a similar structure but differs in its hydrogenation state and methylation pattern.
6-fluoro-1H-indene: Another fluorinated indene derivative, which shares the fluorine substitution but differs in other substituents.
These comparisons highlight the uniqueness of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- in terms of its specific substituents and resulting chemical properties.
Properties
CAS No. |
819871-57-3 |
---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
6-fluoro-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H11F/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
InChI Key |
HACZQCVJXUNHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)F |
Origin of Product |
United States |
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